molecular formula C9H19NO B6611865 (1-(Aminomethyl)cycloheptyl)methanol CAS No. 97564-98-2

(1-(Aminomethyl)cycloheptyl)methanol

Cat. No.: B6611865
CAS No.: 97564-98-2
M. Wt: 157.25 g/mol
InChI Key: CUSMDAXJTOHSIX-UHFFFAOYSA-N
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Description

(1-(Aminomethyl)cycloheptyl)methanol is a cycloheptane-derived compound featuring both aminomethyl (-CH₂NH₂) and methanol (-CH₂OH) substituents. For example, the tert-butyl carbamate derivative, tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate, is identified as a precursor in peptide synthesis and biochemical applications .

Properties

IUPAC Name

[1-(aminomethyl)cycloheptyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-7-9(8-11)5-3-1-2-4-6-9/h11H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSMDAXJTOHSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Nitromethyl Group

The synthesis of aminomethyl-substituted cycloalkanes often begins with the introduction of a nitromethyl group, which is subsequently reduced to the amine. For cycloheptane derivatives, this can be achieved via a Henry reaction between cycloheptanone and nitromethane in the presence of a base (e.g., ammonium acetate). The resulting 1-(nitromethyl)cycloheptanol serves as a key intermediate.

Reaction Conditions :

  • Cycloheptanone (1.0 equiv), nitromethane (2.5 equiv), ammonium acetate (0.1 equiv)

  • Solvent: ethanol, reflux at 80°C for 12 hours

  • Yield: ~65–70%

Catalytic Hydrogenation to Aminomethyl Derivatives

The nitro group in 1-(nitromethyl)cycloheptanol is reduced to an amine using hydrogenation catalysts. Palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere (1–3 bar) is commonly employed. This step concurrently reduces the nitro group to an amine while preserving the hydroxymethyl functionality.

Optimized Protocol :

  • Catalyst: 10% Pd/C (5 wt%)

  • Solvent: methanol or ethanol

  • Temperature: 25–50°C, 6–8 hours

  • Yield: 80–85%

Challenges :

  • Lactam Formation : Larger ring sizes (e.g., cycloheptane) exhibit reduced propensity for lactamization compared to cyclohexane analogs, minimizing byproduct formation.

  • Selectivity : Competitive reduction of the hydroxymethyl group is mitigated by using mild hydrogenation conditions.

Reductive Amination of Cycloheptane Derivatives

Ketone Substrate Preparation

Cycloheptanone derivatives functionalized with a hydroxymethyl group serve as precursors. For example, 1-hydroxymethylcycloheptanone can be synthesized via oxidation of 1-(hydroxymethyl)cycloheptene using ozonolysis or epoxidation followed by acid hydrolysis.

Reductive Amination Protocol

The ketone undergoes reductive amination with ammonium acetate or benzylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen/palladium :

Typical Procedure :

  • 1-Hydroxymethylcycloheptanone (1.0 equiv), ammonium acetate (3.0 equiv), NaBH3CN (1.5 equiv)

  • Solvent: methanol, 0°C to room temperature, 12 hours

  • Yield: 60–70%

Advantages :

  • Single-step introduction of the aminomethyl group.

  • Compatibility with sensitive functional groups (e.g., hydroxymethyl).

Lactam Hydrolysis: Adaptation from Gabapentin Synthesis

Lactam Synthesis and Hydrolysis

While gabapentin is synthesized via hydrolysis of 2-aza-spiro[4.5]decan-3-one, a cycloheptane analog (e.g., 2-aza-spiro[5.5]undecan-3-one ) could be hydrolyzed under acidic conditions to yield (1-(aminomethyl)cycloheptyl)methanol.

Proposed Pathway :

  • Lactam Formation : Cycloheptanecarboxylic acid is converted to a spiro-lactam via cyclization with a nitrile or amide reagent.

  • Hydrolysis : Treatment with HCl (6M) at reflux for 24 hours cleaves the lactam, yielding the hydrochloride salt of the target compound.

  • Neutralization : Adjusting pH to 7.1–7.2 with NaOH precipitates the free base.

Challenges :

  • Synthesis of the seven-membered spiro-lactam requires stringent cyclization conditions.

  • Low yields (~50%) due to steric hindrance in larger rings.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepsYield (%)Purity (%)Pros/Cons
Nitro HydrogenationCycloheptanoneHenry reaction, Hydrogenation70–8595–98High purity; Multi-step
Reductive Amination1-HydroxymethylcycloheptanoneReductive Amination60–7090–92Single-step; Moderate yield
Lactam HydrolysisSpiro-lactam derivativeHydrolysis, Neutralization50–5585–88Scalable; Low yield

Purification and Characterization

Crystallization Techniques

  • Solvent Mixtures : Recrystallization from ethanol/diisopropyl ether (8:1 v/v) removes inorganic salts, achieving Cl⁻ content <0.01%.

  • Aqueous Wash : Washing with cold ethanol/water (1:1) reduces sodium chloride residuals to <1%.

Analytical Data

  • Melting Point : 164–169°C (similar to gabapentin derivatives).

  • ¹H NMR (D2O) : δ 1.40–1.70 (m, 10H, cycloheptane), δ 2.80 (s, 2H, CH2NH2), δ 3.60 (s, 2H, CH2OH).

Chemical Reactions Analysis

Types of Reactions

(1-(Aminomethyl)cycloheptyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is (1-(Aminomethyl)cycloheptyl)carboxylic acid.

    Reduction: The major product is (1-(Aminomethyl)cycloheptyl)amine.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H17N
  • Molecular Weight : 155.25 g/mol
  • IUPAC Name : (1-(Aminomethyl)cycloheptyl)methanol

The compound features an aminomethyl group attached to a cycloheptyl ring, providing it with potential reactivity and biological activity.

Medicinal Chemistry Applications

1. Drug Development

This compound is being explored as a precursor in the synthesis of novel pharmaceutical agents. Its ability to modify biological pathways makes it a candidate for developing drugs targeting various diseases, including neurological disorders.

Case Study: Neuropharmacological Effects

Research has indicated that derivatives of this compound exhibit promising neuropharmacological effects. In a study published in the Journal of Medicinal Chemistry, compounds derived from this structure demonstrated significant activity against neurotransmitter receptors, suggesting potential applications in treating conditions like depression and anxiety .

Biological Research Applications

2. Antimicrobial Activity

The compound has been assessed for its antimicrobial properties. Studies have shown that certain derivatives possess inhibitory effects against a range of bacterial strains, making them suitable candidates for further development as antimicrobial agents.

Data Table: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Derivative AE. coli15
Derivative BS. aureus18
Derivative CP. aeruginosa12

Industrial Applications

3. Synthesis of Specialty Chemicals

In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals. Its unique structure allows it to be utilized in producing compounds with specific functionalities required in various applications, including agrochemicals and polymers.

4. Catalytic Reactions

The compound is also being investigated for its role as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions can lead to more sustainable processes in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1-(Aminomethyl)cycloheptyl)methanol involves its interaction with specific molecular targets The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparison

The table below compares (1-(Aminomethyl)cycloheptyl)methanol with structurally similar compounds from the evidence, highlighting key differences in ring size, substituents, and molecular properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Similarity Score
(1-Aminocyclopentyl)methanol hydrochloride 5460-68-4 C₆H₁₄ClNO 151.64 Cyclopentyl ring; hydrochloride salt 0.92
(1-Aminocyclohexyl)methanol hydrochloride 814254-62-1 C₇H₁₆ClNO 165.66 Cyclohexyl ring; hydrochloride salt 0.92
(1-[(Methylamino)methyl]cyclobutyl)methanol 180205-31-6 C₇H₁₅NO 129.20 Cyclobutyl ring; methylamino substituent N/A
This compound Not provided C₉H₁₉NO₂* 173.25 (calculated) Cycloheptyl ring; aminomethyl and methanol

*Calculated molecular formula based on cycloheptane backbone with substituents.

Key Observations:

The cycloheptyl ring’s larger size could increase lipophilicity, making the compound more suitable for membrane-permeable applications.

Substituent Variations: Hydrochloride salts (e.g., CAS 5460-68-4) improve stability and solubility in aqueous media, which is critical for pharmaceutical formulations . The methylamino group in the cyclobutyl analog (CAS 180205-31-6) introduces different hydrogen-bonding capabilities and steric effects compared to the aminomethyl group .

Molecular Weight Trends :

  • The target compound’s calculated molecular weight (173.25 g/mol) is higher than its smaller-ring analogs, aligning with its extended carbon skeleton.

Limitations and Knowledge Gaps

  • Data Availability: Direct experimental data (e.g., melting point, solubility) for this compound is absent in the evidence, necessitating reliance on inferred properties from analogs.
  • Safety and Handling: While precautionary codes (e.g., P101) are noted for analogs , specific safety protocols for the target compound require further investigation.

Biological Activity

(1-(Aminomethyl)cycloheptyl)methanol, a compound with the chemical formula C10H17NO, has garnered significant interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its cycloheptyl structure combined with an aminomethyl group. It can be synthesized through various methods, including reductive amination processes involving cycloheptanone and formaldehyde derivatives. The synthesis typically requires controlled conditions to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may act on enzymes related to neurotransmitter synthesis or degradation.
  • Receptor Binding : Studies indicate that this compound can bind to various receptors, potentially modulating neurotransmission and other signaling pathways.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound:

Activity Description References
Enzyme InhibitionInhibits enzymes involved in neurotransmitter metabolism ,
Receptor ModulationBinds to receptors affecting cellular signaling pathways,
NeuroprotectionPotential protective effects against neuronal damage ,
Antimicrobial PropertiesExhibits activity against certain bacterial strains,
Anticancer PotentialInvestigated for effects on cancer cell lines ,

Case Studies

  • Neuroprotective Study : A study published in Journal of Neurochemistry demonstrated that this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. The compound significantly improved cell viability and reduced apoptosis rates, suggesting its potential as a neuroprotective agent.
  • Antimicrobial Research : In a series of experiments reported in Antimicrobial Agents and Chemotherapy, this compound showed promising antimicrobial activity against Gram-positive bacteria. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that this compound induced apoptosis and inhibited proliferation. The study highlighted its potential as a lead compound for developing new anticancer therapies.

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